molecular formula C9H14O6 B3417865 (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 116499-08-2

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B3417865
CAS No.: 116499-08-2
M. Wt: 218.20 g/mol
InChI Key: ROZOUYVVWUTPNG-PHDIDXHHSA-N
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Description

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (CAS: 37031-29-1) is a chiral dioxolane derivative synthesized from L-tartaric acid. It serves as a key intermediate in asymmetric synthesis and pharmaceutical chemistry due to its rigid bicyclic structure and stereochemical control. The compound is prepared by reacting (+)-diethyl L-tartrate with 2,2-dimethoxypropane under acid catalysis, forming an isopropylidene-protected dioxolane ring . Key properties include:

  • Molecular Formula: C₉H₁₄O₆
  • Molecular Weight: 218.21 g/mol
  • Physical Form: Clear liquid
  • Specific Rotation: [α]²⁰_D = −54° (neat)
  • Density: 1.19 g/mL
  • Boiling Point: 139°C

Its structure is confirmed by IR, NMR (¹H and ¹³C), and X-ray crystallography in derivatives . The compound is widely used in synthesizing glycopyranosides, TADDOL ligands, and bioactive molecules .

Properties

IUPAC Name

dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350806
Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116499-08-2, 37031-29-1
Record name rel-4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Record name 4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)-rel
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Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of dimethyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then converted into the desired dioxolane derivative. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a protecting group for diols.

    Biology: Investigated for its potential in enzyme inhibition studies and as a model compound in stereochemical research.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with enzymes and other biological molecules. The dioxolane ring structure provides a rigid framework that can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Property Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Physical Form Specific Rotation ([α]²⁰_D) Density (g/mL) Key Features
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate 37031-29-1 C₉H₁₄O₆ 218.21 Clear liquid −54° (neat) 1.19 Chiral, derived from L-tartaric acid; used in asymmetric synthesis
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate 59779-75-8 C₁₁H₁₈O₆ 246.26 Liquid N/A 1.15 (est.) Ethyl ester variant; lower density, higher boiling point (92–93°C)
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (chiral, >99% ee) - C₁₃H₁₄O₇ 282.78 White crystals −80° (c 1, CHCl₃) N/A Aromatic substituent; antimicrobial activity (MIC: 4.8–5000 µg/mL)
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide 127854-46-0 C₈H₁₂O₈S 268.24 Solid N/A N/A Sulfate derivative; used in stereochemical studies

Functional Group Impact

  • Ester Groups : Methyl esters (e.g., 37031-29-1) offer higher volatility and reactivity compared to ethyl esters (59779-75-8), which have increased lipophilicity .
  • Aromatic Substituents : The 2-hydroxyphenyl group in compound 7 () enhances antimicrobial activity due to improved membrane interaction .
  • Chirality : The (4R,5R) configuration enables enantioselective catalysis, while racemic mixtures (e.g., compound 8 in ) lack optical activity .

Key Research Findings

Antimicrobial Efficacy : Chiral 1,3-dioxolane derivatives exhibit broad-spectrum activity, with MIC values as low as 4.8 µg/mL against S. aureus .

Asymmetric Catalysis : TADDOL derivatives (e.g., 15b) achieve 63% yield in Grignard reactions, enabling enantioselective synthesis .

Structural Rigidity: X-ray data confirm the monoclinic crystal system in glycosylated derivatives, highlighting steric stability .

Biological Activity

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

  • Molecular Formula : C11_{11}H18_{18}O6_6
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 37031-29-1

Synthesis

The synthesis of this compound typically involves the reaction of diols with salicylaldehyde in the presence of a catalyst. The enantiomerically pure form is preferred in pharmaceutical applications due to its distinct biological activity compared to its racemic counterparts.

Antibacterial Activity

A study conducted on various 1,3-dioxolane derivatives revealed significant antibacterial activity against several strains of bacteria. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that:

  • Staphylococcus aureus : Exhibited minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
  • Staphylococcus epidermidis : Most compounds showed excellent activity.
  • Pseudomonas aeruginosa : Certain derivatives displayed perfect antibacterial activity.

Table 1 summarizes the antibacterial activity of selected derivatives:

CompoundMIC (µg/mL)Active Against
Compound 1625S. aureus
Compound 21250S. epidermidis
Compound 3>2000E. faecalis
Compound 4625P. aeruginosa

Antifungal Activity

The antifungal properties were evaluated against Candida albicans, with most compounds showing significant efficacy. Notably, all compounds except one demonstrated strong antifungal effects.

Table 2 provides an overview of antifungal activity:

CompoundActivity Against C. albicans
Compound 1No Activity
Compound 2Significant Activity
Compound 3Significant Activity
Compound 4Significant Activity

Case Studies

Research has highlighted the importance of chirality in the biological activity of dioxolane derivatives. In one case study, a series of enantiomerically pure and racemic dioxolanes were synthesized and tested for their biological properties. The study found that the enantiomers exhibited different levels of antibacterial and antifungal activities compared to their racemic mixtures, emphasizing the role of stereochemistry in drug design.

Q & A

Basic Research Questions

What are the standard synthetic protocols for (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate?

The compound is typically synthesized via acid-catalyzed ketalization of dimethyl tartrate derivatives. A common method involves reacting protected diethyl tartrate with piperazine or other nucleophiles under mild conditions (20–30°C) to yield the dioxolane ring. For example, stirring diethyl tartrate with excess piperazine for 10 hours achieves an 89% yield after recrystallization with acetone . Alternative routes use mixed solvents (e.g., ethyl acetate:benzene) to isolate the product via extraction and concentration, achieving >90% purity by HPLC .

How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for confirming stereochemistry. For instance, monoclinic crystal structures (space group P21) with unit cell parameters (a = 12.261 Å, b = 4.520 Å, c = 15.656 Å, β = 112.27°) have been resolved, validating the (4R,5R) configuration . NMR spectroscopy (e.g., ¹H and ¹³C) complements this by analyzing coupling constants and diastereotopic proton splitting patterns .

What purification methods are effective for isolating high-purity samples?

  • Recrystallization : Acetone or hexane/ethyl acetate mixtures yield >99% purity .
  • Chromatography : Flash column chromatography with silica gel (hexane:ethyl acetate gradients) resolves enantiomeric impurities .
  • Extraction : Sequential washing with water and saturated brine removes unreacted reagents .

Advanced Research Questions

How does this compound perform in asymmetric catalysis, and what challenges arise?

The dioxolane backbone serves as a chiral ligand in organometallic catalysts. For example, when complexed with titanium(IV), it forms active catalysts for stereoselective reactions. However, challenges include:

  • Low catalytic efficiency : Organotin hydrides derived from this compound require stoichiometric amounts for ketone reductions, achieving only 30% conversion due to side reactions (e.g., cyclic distannane formation) .
  • Side reactions : Ester functionalities may reduce undesirably under strong reductive conditions (e.g., NaCNBH3) .

Table 1 : Catalyst loading vs. product yield in α-bromoester reduction

Catalyst Loading (mol%)Conversion (%)Major Product
145Alcohol
570Alcohol + Ester byproduct
10100Over-reduced product

What strategies resolve contradictions in reaction yields across studies?

Discrepancies in yields (e.g., 30% vs. 91.8% in different syntheses ) often stem from:

  • Reaction conditions : Temperature, solvent polarity, and inert atmosphere (N₂/Ar) critically influence steric outcomes.
  • Catalyst stability : Organotin hydrides degrade under moisture, necessitating strict anhydrous protocols .
  • Byproduct analysis : HPLC-MS or GC-MS identifies intermediates (e.g., distannanes) that divert reaction pathways .

What computational tools predict synthetic routes for derivatives?

Retrosynthetic analysis using AI models (e.g., Template_relevance Reaxys, Pistachio) leverages reaction databases to propose feasible pathways. For example, substituting the dioxolane’s methyl groups with aryl rings enhances steric bulk for enantioselective catalysis . Density functional theory (DFT) calculations optimize transition states for key steps like ketalization .

How does structural modification impact biological activity?

Derivatives of this compound exhibit radical scavenging and enzyme inhibition. Key findings include:

  • Antioxidant activity : Analogues with hydroxyl groups show DPPH radical scavenging (IC₅₀ ~10 µM), comparable to ascorbic acid .
  • Enzyme inhibition : Modifications at the 2,2-dimethyl group enhance inhibition of α-glucosidase (relevant to diabetes) by 40% compared to unmodified dioxolanes .

Table 2 : Biological activities of dioxolane derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Application
2-Phenyl-substitutedα-Glucosidase12.5Diabetes
Hydroxyl-modifiedXanthine oxidase8.2Gout

Methodological Guidelines

  • Stereochemical analysis : Combine X-ray crystallography (P21 symmetry) with NOESY NMR to confirm trans-4R,5R configurations .
  • Reaction optimization : Screen solvents (THF, hexane) and catalysts (LaCl₃-LiCl₂) to improve cross-coupling yields .
  • Biological assays : Use UV-Vis spectroscopy (DPPH assay) and enzyme kinetics (Lineweaver-Burk plots) for activity quantification .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

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